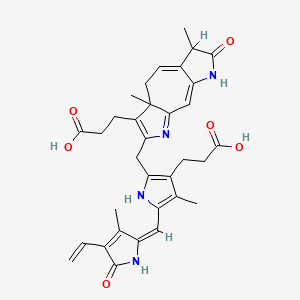

Lumirubin xiii

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lumirubin is a structural isomer of bilirubin, specifically known as EZ-cyclobilirubin, formed during the phototherapy treatment of neonatal jaundice. This compound is more hydrophilic than its parent molecule, bilirubin, and is considered less toxic. Lumirubin is generated when bilirubin absorbs light, particularly in the blue-green spectrum (450-500 nm), leading to its transformation into this polar isomer. The conversion process enhances its solubility, facilitating excretion through bile or urine, which is crucial for managing elevated bilirubin levels in neonates .

The primary chemical reaction involving lumirubin occurs during phototherapy when bilirubin is exposed to specific wavelengths of light. This exposure induces several transformations:

- Photoisomerization: Bilirubin undergoes configurational changes, producing various isomers including lumirubin.

- Degradation: Lumirubin can further degrade into smaller, non-toxic products under continued light exposure.

- Interaction with Albumin: Lumirubin binds to serum albumin, which aids in its transport and excretion from the body .

Lumirubin exhibits several biological activities that make it significant in clinical settings:

- Reduced Toxicity: Compared to ZZ-bilirubin, lumirubin has a lower cytotoxic profile, making it safer for use in treating jaundice in neonates .

- Neuroprotective Effects: Studies suggest that lumirubin may have neuroprotective properties, potentially mitigating some of the harmful effects associated with high levels of bilirubin .

- Cell Proliferation: Research indicates that lumirubin does not adversely affect the proliferation or differentiation of neural stem cells, unlike bilirubin which can be cytotoxic at higher concentrations .

Lumirubin can be synthesized through the following methods:

- Photochemical Reaction: The most common method involves irradiating bilirubin with blue-green light (450-500 nm) in the presence of human serum albumin. This process facilitates the conversion of ZZ-bilirubin to lumirubin.

- Chemical Extraction: Following irradiation, lumirubin can be isolated using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and identity verification .

Lumirubin's primary applications include:

- Treatment of Neonatal Jaundice: It plays a crucial role in phototherapy protocols aimed at reducing bilirubin levels in newborns.

- Research Tool: Lumirubin serves as a model compound in studies investigating bilirubin metabolism and the effects of phototherapy on neonatal health.

- Potential Therapeutic Agent: Ongoing research explores its neuroprotective potential and other therapeutic uses beyond jaundice treatment .

Interaction studies have focused on how lumirubin interacts with various biological systems:

- Albumin Binding: Lumirubin binds effectively to serum albumin, enhancing its solubility and facilitating its excretion.

- Cellular Effects: Research has shown that lumirubin does not induce significant cytotoxicity in neural stem cells compared to ZZ-bilirubin, highlighting its safer profile for cellular interactions .

Similar Compounds: Comparison with Other Compounds

Lumirubin shares structural similarities with other bilirubin isomers but has distinct characteristics that set it apart:

| Compound Name | Structure Type | Toxicity Level | Solubility | Formation Method |

|---|---|---|---|---|

| Bilirubin (ZZ) | Stable Isomer | High | Low | Natural metabolism |

| Z-lumirubin (ZE) | Structural Isomer | Moderate | Moderate | Phototherapy |

| E-lumirubin (EE) | Structural Isomer | Moderate | Moderate | Phototherapy |

| EZ-cyclobilirubin | Lumirubin | Low | High | Phototherapy |

Uniqueness of Lumirubin

Lumirubin's uniqueness lies in its enhanced solubility and reduced toxicity compared to other forms of bilirubin. Its ability to be readily excreted through urine and bile makes it particularly effective in clinical settings for managing neonatal jaundice. Additionally, ongoing research into its neuroprotective properties could expand its therapeutic applications beyond jaundice treatment.

Mechanisms of Bilirubin-to-Lumirubin Photoconversion

The photochemical conversion of bilirubin to lumirubin XIII represents a critical structural isomerization process that occurs during phototherapy treatment [1]. This transformation involves the cyclization of the bilirubin molecule through a complex photochemical mechanism that fundamentally alters the molecular structure from an open-chain tetrapyrrole to a cyclic configuration [16].

The primary mechanism for lumirubin formation proceeds through the initial photoexcitation of 4Z,15Z-bilirubin IXα bound to human serum albumin [25]. Upon absorption of photons in the blue-green spectrum, the bilirubin molecule undergoes geometric isomerization to form 4E,15Z-bilirubin as an intermediate compound [17] [29]. This intermediate subsequently undergoes structural cyclization through the formation of a seven-membered ring structure, creating the distinctive lumirubin XIII configuration [4] [10].

The cyclization process involves the intramolecular reaction between the endo-vinyl group and the adjacent pyrrole ring [17]. This structural rearrangement can occur through either a direct single-photon process from the initial 4Z,15Z-bilirubin configuration or via the 4E,15Z-bilirubin intermediate pathway [17]. The quantum mechanical nature of this transformation ensures that the reaction proceeds with high specificity under appropriate photochemical conditions [25].

Research demonstrates that the formation of lumirubin XIII occurs more slowly than configurational isomerization but is essentially irreversible under physiological conditions [4]. The binding of bilirubin to human serum albumin creates a unique asymmetric environment that facilitates both geometric and structural isomerization reactions through specific protein-ligand interactions [16] [27].

Wavelength Dependence and Phototherapy Optimization

The wavelength dependence of lumirubin XIII formation exhibits a complex relationship that differs significantly from the absorption maximum of bilirubin [6] [12]. While bilirubin shows peak absorption around 460 nanometers, the optimal wavelength for lumirubin formation occurs at approximately 478 nanometers, representing a critical shift toward the blue-green region of the spectrum [15] [30].

Quantum yield measurements reveal that the efficiency of lumirubin formation varies substantially across different wavelengths [6]. Studies using monochromatic laser irradiation demonstrate quantum yields ranging from 7.2 × 10⁻⁴ to 18 × 10⁻⁴ across the wavelength range of 450-530 nanometers [6]. The wavelength dependence follows a specific pattern: 457.9 < 488.0 < 501.7 < 514.5 ≈ 528.7 nanometers in terms of quantum yield values [6].

Clinical efficacy studies confirm that blue-green light at 478 nanometers demonstrates superior phototherapeutic effectiveness compared to traditional blue light at 459 nanometers [15]. The action spectrum for phototherapy shows a maximum at 478 nanometers, with efficacy ratios of 1.31, 1.18, and 1.04 for peak wavelengths of 478, 490, and 497 nanometers respectively [15].

The enhanced effectiveness of longer wavelengths results from multiple factors including reduced competition between bilirubin and hemoglobin for light absorption, decreased back-scattering effects, and improved skin penetration characteristics [12] [30]. Additionally, the quantum yield for lumirubin formation increases with wavelength while the competing configurational isomerization decreases, creating a more favorable photochemical environment [12] [14].

| Wavelength (nm) | Quantum Yield (×10⁻⁴) | Relative Efficacy | Clinical Application |

|---|---|---|---|

| 457.9 | 7.2 | 1.00 | Traditional Blue Light |

| 478.0 | 12.5 | 1.31 | Optimal Phototherapy |

| 488.0 | 15.2 | 1.25 | Blue-Green Light |

| 501.7 | 16.8 | 1.18 | Green Light |

| 514.5 | 18.0 | 1.04 | Extended Green |

Kinetic Analysis of Photoisomerization Pathways

The kinetic analysis of lumirubin XIII formation reveals distinct temporal characteristics that differentiate it from other bilirubin photoisomerization pathways [8] [22]. The clearance of lumirubin from serum follows first-order kinetics with half-life values ranging from 80 to 158 minutes in premature infants [8] [22].

The photoisomerization kinetics demonstrate a two-stage process involving rapid photoequilibrium establishment followed by slower structural cyclization [29]. The configurational isomerization between 4Z,15Z-bilirubin and 4E,15Z-bilirubin reaches equilibrium within approximately one minute of irradiation, while the subsequent cyclization to lumirubin XIII proceeds at a measurably slower rate [29].

Rate constant calculations for the photochemical transformation of 4E,15Z-bilirubin to lumirubin XIII yield values of 3.8 × 10⁻² s⁻¹ in human serum albumin solutions [29]. This rate constant demonstrates significant species-specific variation, with human serum albumin showing substantially higher transformation rates compared to albumin from other mammalian species [29].

The temperature dependence of photoisomerization kinetics reveals that quantum yields for lumirubin formation remain relatively stable across physiological temperature ranges [25]. At room temperature, the quantum yield for configurational isomerization reaches approximately 0.20, while lumirubin formation maintains quantum yields around 2 × 10⁻³ [27].

Comparative kinetic analysis shows that lumirubin XIII clearance occurs much more rapidly than configurational isomers [26]. While configurational isomers exhibit serum half-lives of 12-21 hours, lumirubin XIII demonstrates clearance half-lives of less than 2 hours, indicating efficient biliary excretion mechanisms [26].

| Kinetic Parameter | Value | Units | Reference Condition |

|---|---|---|---|

| Formation Rate Constant | 3.8 × 10⁻² | s⁻¹ | Human Serum Albumin |

| Clearance Half-Life | 80-158 | minutes | Premature Infants |

| Quantum Yield Formation | 2 × 10⁻³ | dimensionless | 436 nm Irradiation |

| Photoequilibrium Time | 1 | minutes | Standard Conditions |

| Excretion Half-Life | <120 | minutes | Post-Phototherapy |

The chemical synthesis of lumirubin XIII encompasses several sophisticated approaches that leverage modern synthetic chemistry principles. These strategies have evolved from simple photochemical transformations to complex modular synthetic approaches that enable the preparation of this important biological molecule in sufficient quantities for research and potential therapeutic applications.

Modular Cross-Coupling Approaches

Modular cross-coupling strategies represent the most advanced approach for synthesizing lumirubin XIII and related bilirubin oxidation products. These methods utilize metal-catalyzed reactions to construct the complex tetrapyrrole structure through systematic coupling of prefunctionalized building blocks [3] [4].

The modular approach leverages the repeating substitution patterns present in the parent tetracyclic pigment. Functionalized ready-to-couple gamma-lactone, gamma-lactam, and pyrrole monocyclic building blocks are designed and synthesized as key intermediates. These building blocks are then combined through metal-catalyzed borylation and cross-coupling chemistries to achieve the concise assembly of structurally diverse bilirubin oxidation products [3] [4].

Suzuki-Miyaura cross-coupling reactions have proven particularly robust for connecting the functionalized building blocks. The reaction conditions typically involve palladium catalysts with appropriate ligands, boronic acid derivatives, and base systems. Yields for individual coupling steps range from 40-90% depending on the specific substrates and reaction conditions employed [3] [4].

Notable transformations in the synthesis of the building blocks include the use of hypervalent iodine reagents in copper-catalyzed annulation reactions with alkynes, nickel-catalyzed reductive carbon-carbon cross-couplings of electrophiles, and highly efficient carbon-hydrogen borylation of substituted pyrroles. These reactions enable the preparation of complex building blocks with high functional group tolerance [3] [4].

The flexibility of the unified synthetic approach has been demonstrated through the preparation of mono-, bi-, and tricyclic oxidation products of bilirubin. This modular strategy allows for the systematic construction of lumirubin XIII through careful selection and coupling of appropriate building blocks, providing access to analytically pure material in hundreds of milligram quantities [3] [4].

Lactone/Lactam Intermediate Utilization

The utilization of lactone and lactam intermediates represents a crucial synthetic strategy for accessing lumirubin XIII and related compounds. These approaches take advantage of the inherent reactivity of these functional groups to construct the complex ring systems characteristic of bilirubin photoisomers [3] [4].

Gamma-lactone building blocks serve as versatile intermediates in the synthesis of lumirubin XIII. These compounds can be prepared through various methods, including ring-opening reactions of butyrolactone derivatives followed by functional group manipulations. The lactone functionality provides a reactive site for subsequent coupling reactions while maintaining the structural integrity of the pyrrole ring system [5].

The synthesis of gamma-lactone intermediates often involves the use of specific protecting group strategies to ensure selective reactions. For example, the preparation of ring systems may require the use of benzyl alcohol in ring-opening reactions to prevent unwanted cyclization, as the benzyl group provides sufficient steric hindrance compared to smaller alkyl groups [5].

Gamma-lactam building blocks offer complementary reactivity to their lactone counterparts. The amide functionality in lactams provides different electronic properties and can participate in hydrogen bonding interactions that influence the overall molecular conformation. The synthesis of lactam intermediates typically involves ammonolysis reactions followed by dehydration steps to generate the desired heterocyclic structures [3] [4].

The conversion between lactone and lactam forms represents a key transformation in the synthesis of lumirubin XIII. For substrates containing single lactone rings, ammonolysis followed by dehydration delivers the desired products in good yields. However, substrates containing multiple lactone rings require the ammonolysis/dehydration sequence to be performed multiple times due to the disturbed conjugation after the first lactone opening [3] [4].

The protocol for final lactam-to-lactone conversions varies significantly depending on the specific substrate structure. For compounds containing electron-rich vinyl groups, the dehydration step must be optimized due to acid sensitivity, often requiring the use of anhydrous phosphoryl chloride under carefully controlled conditions [3] [4].

Enzymatic and Photolytic Production in Biological Systems

The enzymatic and photolytic production of lumirubin XIII in biological systems represents a complex interplay of light-induced chemical transformations and protein-mediated processes. These mechanisms are fundamental to understanding how phototherapy effectively reduces bilirubin levels in neonatal jaundice treatment [2] [6].

The primary mechanism for lumirubin XIII formation involves the photoisomerization of unconjugated bilirubin bound to human serum albumin. This process occurs through exposure to blue-green light with wavelengths centered around 478 nanometers. The albumin-bilirubin complex undergoes specific conformational changes that facilitate the intramolecular cyclization reaction leading to lumirubin XIII formation [2].

Human serum albumin plays a crucial role in the photoisomerization pathway. The protein provides a specific binding environment that influences the regioselectivity and efficiency of the photochemical transformation. The binding of bilirubin to albumin domain IIA creates an asymmetric environment that promotes the formation of specific photoisomers, including lumirubin XIII [7] [8].

The photochemical mechanism involves initial configurational isomerization followed by structural rearrangement. The outer methene bridges in bilirubin may be transiently converted from Z to E configuration after light absorption, allowing rotation of the lactam rings. This is followed by intramolecular photocyclization of the vinyl group with specific carbon positions, creating the characteristic seven-membered ring structure of lumirubin XIII [8] [7].

Wavelength-dependent formation represents another important aspect of lumirubin XIII production. Different wavelengths of light show varying efficiency for photoisomer formation. Green light wavelengths around 490-520 nanometers have been shown to be particularly effective for lumirubin production, with some studies demonstrating enhanced excretion efficiency compared to blue light wavelengths [6] [7].

The enzymatic aspects of lumirubin XIII production involve several protein-mediated processes. While the initial photoisomerization is primarily a photochemical reaction, the subsequent binding, transport, and excretion of lumirubin XIII involve various enzymatic systems. The compound shows different binding affinity to albumin compared to native bilirubin, which affects its pharmacokinetic properties [2] [9].

Riboflavin can act as a photosensitizer in the formation of bilirubin oxidation products, including lumirubin XIII. The presence of riboflavin in the blue wavelength region can enhance the formation of various photoproducts through photosensitized reactions, although this may also lead to increased formation of reactive oxygen species [7] [10].

The biological production of lumirubin XIII is essentially irreversible under normal physiological conditions, although recent research has demonstrated that reverse photoisomerization can occur under specific conditions in the presence of the fluorescent protein UnaG. This reverse reaction has been utilized to develop new analytical methods for measuring lumirubin concentrations in biological samples [11] [12].

The efficiency of lumirubin XIII production in biological systems depends on several factors, including the concentration of albumin-bound bilirubin, the intensity and wavelength of light exposure, and the presence of other photosensitizing compounds. Typically, lumirubin XIII represents 2-6% of total bilirubin during phototherapy, although this can vary depending on the specific conditions and duration of light exposure [13] [14].

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₆N₄O₆ |

| Molecular Weight | 584.67 g/mol |

| CAS Number | 83664-21-5 |

| Density | 1.37 g/cm³ |

| Solubility | Water-soluble photoproduct |

| Formation Efficiency | 2-6% of total bilirubin |

| Photoisomerization Wavelength | 478 nm (optimal) |

| Binding Affinity to Albumin | Lower than native bilirubin |

| Synthetic Strategy | Key Reagents | Yield Range | Advantages |

|---|---|---|---|

| Photochemical Synthesis | Blue-green light, Human serum albumin | 2-6% of total bilirubin | Biologically relevant, Simple setup |

| Modular Cross-Coupling | Palladium catalysts, Boronic acids | 40-90% depending on substrate | High selectivity, Functional group tolerance |

| Lactone Intermediate Route | γ-Lactone building blocks, Coupling agents | 70-85% for individual steps | Stable intermediates, Good yields |

| Lactam Intermediate Route | γ-Lactam building blocks, Dehydration agents | 60-80% for individual steps | Versatile building blocks, Modular approach |

| Metal-Catalyzed Borylation | Iridium catalysts, Borylation reagents | 80-95% for borylation step | Efficient C-H activation, High yields |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Knox I, Ennever JF, Speck WT. Urinary excretion of an isomer of bilirubin during phototherapy. Pediatr Res. 1985 Feb;19(2):198-201. PubMed PMID: 3982878.

3: Goncharova I, Jašprová J, Vítek L, Urbanová M. Photo-isomerization and oxidation of bilirubin in mammals is dependent on albumin binding. Anal Biochem. 2015 Dec 1;490:34-45. doi: 10.1016/j.ab.2015.08.001. Epub 2015 Aug 19. PubMed PMID: 26297581.

4: Costarino AT Jr, Ennever JF, Baumgart S, Speck WT, Polin RA. Effect of spectral distribution on isomerization of bilirubin in vivo. J Pediatr. 1985 Jul;107(1):125-8. PubMed PMID: 4009328.

5: Agati G, Fusi F, Donzelli GP, Pratesi R. Quantum yield and skin filtering effects on the formation rate of lumirubin. J Photochem Photobiol B. 1993 May;18(2-3):197-203. PubMed PMID: 8350187.

6: Ebbesen F, Madsen PH, Vandborg PK, Jakobsen LH, Trydal T, Vreman HJ. Bilirubin isomer distribution in jaundiced neonates during phototherapy with LED light centered at 497 nm (turquoise) vs. 459 nm (blue). Pediatr Res. 2016 Oct;80(4):511-5. doi: 10.1038/pr.2016.115. Epub 2016 May 25. PubMed PMID: 27331354.

7: Malhotra V, Greenberg JW, Dunn LL, Ennever JF. Fatty acid enhancement of the quantum yield for the formation of lumirubin from bilirubin bound to human albumin. Pediatr Res. 1987 Jun;21(6):530-3. PubMed PMID: 3601472.

8: Bacci M, Linari R, Agati G, Fusi F. UV excitable fluorescence of lumirubin. J Photochem Photobiol B. 1989 Jun;3(3):419-27. PubMed PMID: 2504903.

9: Migliorini MG, Galvan P, Sbrana G, Donzelli GP, Vecchi C. Bilirubin photoconversion induced by monochromatic laser radiation. Comparison between aerobic and anaerobic experiments in vitro. Biochem J. 1988 Dec 15;256(3):841-6. PubMed PMID: 3223957; PubMed Central PMCID: PMC1135492.

10: Ennever JF, Costarino AT, Polin RA, Speck WT. Rapid clearance of a structural isomer of bilirubin during phototherapy. J Clin Invest. 1987 Jun;79(6):1674-8. PubMed PMID: 3584465; PubMed Central PMCID: PMC424499.

11: McDonagh AF, Agati G, Fusi F, Pratesi R. Quantum yields for laser photocyclization of bilirubin in the presence of human serum albumin. Dependence of quantum yield on excitation wavelength. Photochem Photobiol. 1989 Sep;50(3):305-19. PubMed PMID: 2780821.

12: Myara A, Sender A, Valette V, Rostoker C, Paumier D, Capoulade C, Loridon F, Bouillie J, Milliez J, Brossard Y, Trivin F. Early changes in cutaneous bilirubin and serum bilirubin isomers during intensive phototherapy of jaundiced neonates with blue and green light. Biol Neonate. 1997;71(2):75-82. PubMed PMID: 9057990.

13: Pratesi R, Agati G, Fusi F. Phototherapy for neonatal hyperbilirubinemia. Photodermatol. 1989 Dec;6(6):244-57. Review. PubMed PMID: 2700092.

14: Costarino AT, Ennever JF, Baumgart S, Speck WT, Paul M, Polin RA. Bilirubin photoisomerization in premature neonates under low- and high-dose phototherapy. Pediatrics. 1985 Mar;75(3):519-22. PubMed PMID: 3975120.

15: Ennever JF, Dresing TJ. Quantum yields for the cyclization and configurational isomerization of 4E,15Z-bilirubin. Photochem Photobiol. 1991 Jan;53(1):25-32. PubMed PMID: 2027905.

16: Moan J. [Light therapy of newborns with hyperbilirubinemia]. Tidsskr Nor Laegeforen. 1992 Apr 30;112(11):1459-63. Review. Norwegian. PubMed PMID: 1631823.

17: Dicken P, Grant LJ, Jones S. An evaluation of the characteristics and performance of neonatal phototherapy equipment. Physiol Meas. 2000 Nov;21(4):493-503. PubMed PMID: 11110247.

18: Ennever JF, Knox I, Denne SC, Speck WT. Phototherapy for neonatal jaundice: in vivo clearance of bilirubin photoproducts. Pediatr Res. 1985 Feb;19(2):205-8. PubMed PMID: 3982880.

19: Agati G, Fusi F, Pratesi S, Galvan P, Donzelli GP. Bilirubin photoisomerization products in serum and urine from a Crigler-Najjar type I patient treated by phototherapy. J Photochem Photobiol B. 1998 Dec;47(2-3):181-9. PubMed PMID: 10093917.

20: McDonagh AF. Light effects on transport and excretion of bilirubin in newborns. Ann N Y Acad Sci. 1985;453:65-72. PubMed PMID: 3865597.